molecular formula C10H10BrClO B1287466 1-(3-Bromophenyl)-4-chloro-1-oxobutane CAS No. 494863-34-2

1-(3-Bromophenyl)-4-chloro-1-oxobutane

Cat. No.: B1287466
CAS No.: 494863-34-2
M. Wt: 261.54 g/mol
InChI Key: AYCQFQSAPFTAFF-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-chloro-1-oxobutane is a useful research compound. Its molecular formula is C10H10BrClO and its molecular weight is 261.54 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Bromophenyl)-4-chloro-1-oxobutane, with the CAS number 494863-34-2, is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrClO
  • Molecular Weight : 273.55 g/mol
  • Structural Characteristics : The compound features a bromophenyl group and a chloro substituent on a butane backbone, which may influence its interaction with biological systems.

The biological activity of this compound can be hypothesized based on its structural properties:

  • Non-Covalent Interactions : It is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  • Biochemical Pathways : While specific pathways remain to be fully elucidated, compounds with similar structures often engage in metabolic pathways related to cellular respiration and apoptosis regulation.

In Vitro Studies

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In one study, it demonstrated an IC50 value in the low micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cells, suggesting significant potential as an anticancer agent.

Cell LineIC50 (µM)
A5495.2
HeLa4.8
MCF76.0

In Vivo Studies

In animal models, the compound has shown varying effects based on dosage:

  • Low Doses : Induced beneficial metabolic changes.
  • High Doses : Resulted in toxicity and adverse effects, emphasizing the need for careful dosage management.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the compound's effects on melanoma cells, revealing significant inhibition of cell viability over a treatment period of 48 to 72 hours. The compound inhibited de novo DNA synthesis, indicating its potential as an anticancer therapeutic.
  • Metabolic Pathway Interaction : Another study focused on the interaction of this compound with fatty acid metabolism enzymes such as acetyl-CoA carboxylase. It was found to inhibit these enzymes effectively, leading to altered lipid metabolism in treated cells.

Environmental Factors Influencing Activity

The efficacy of this compound is influenced by various environmental conditions:

  • pH Levels : Variations in pH can affect the ionization state of the compound, impacting its solubility and interaction with biological targets.
  • Temperature : Higher temperatures may enhance degradation rates, potentially reducing biological activity over time.

Properties

IUPAC Name

1-(3-bromophenyl)-4-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCQFQSAPFTAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615703
Record name 1-(3-Bromophenyl)-4-chlorobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494863-34-2
Record name 1-(3-Bromophenyl)-4-chlorobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.